molecular formula C7H10ClN5O2S B8292955 N-(2-chloro-5-thiazolylmethyl)-N',N'-dimethyl-N

N-(2-chloro-5-thiazolylmethyl)-N',N'-dimethyl-N"-nitroguanidine

Cat. No.: B8292955
M. Wt: 263.71 g/mol
InChI Key: QOCXQTBNEGILPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-5-thiazolylmethyl)-N',N'-dimethyl-N"-nitroguanidine is a useful research compound. Its molecular formula is C7H10ClN5O2S and its molecular weight is 263.71 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H10ClN5O2S

Molecular Weight

263.71 g/mol

IUPAC Name

3-[(2-chloro-1,3-thiazol-5-yl)methyl]-1,1-dimethyl-2-nitroguanidine

InChI

InChI=1S/C7H10ClN5O2S/c1-12(2)7(11-13(14)15)10-4-5-3-9-6(8)16-5/h3H,4H2,1-2H3,(H,10,11)

InChI Key

QOCXQTBNEGILPH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=N[N+](=O)[O-])NCC1=CN=C(S1)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

252 mg of a 50% aqueous dimethylamine solution was dropwise added to a mixture consisting of 600 mg N-(2-chloro-5-thiazolylmethyl)-S-methyl-N'-nitroisothiourea and 20 ml acetonitrile at room temperature. After stirring at room temperature for 2 hours the reaction mixture was concentrated and 20 ml of ethanol was added to the residue, followed by stirring thoroughly. The resultant crystals were collected by filtration and dried to afford 350 mg of N-(2-chloro-5-thiazolylmethyl)-N',N'-dimethyl-N"-nitroguanidine (compound No.17) as a white powder. The mothor liquor after the filtration was concentrated and 5 ml of ethanol was added, followed by stirring thoroughly, then the resultant crystals were collected by filtration and dried to give additional 120 mg of compound No.17 (mp 154-159° C.). Recrystallization of this product from acetonitrile afforded a product having a melting point of 164-166° C.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
N-(2-chloro-5-thiazolylmethyl)-S-methyl-N'-nitroisothiourea
Quantity
600 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 13.0 g of N,N-dimethyl-N'-nitroguanidine, 5.90 g of powdery sodium hydroxide and 200 ml of dry DMF was dropwise added a solution of 2-chloro-5-(chloromethyl)thiazole in 15 ml of DMF over 2 hours while cooling with ice. The bath was removed, and stirring continued at room temperature for 13 hours followed by removal of the DMF by distillation under reduced pressure. To the residue was added 200 ml of acetonitrile followed by separation of insoluble materials by filtration on celite. The filtrate was purified by column chromatography (eluted with dichloromethane-acetonitrile 2:1-1:2). There was obtained 6.45 g of 1-(2-chloro-5-thiazolylmethyl)-3,3-dimethyl-2-nitroguanidine (reference compound No. 1), mp 155°-160° C. Crystallization from ethanol raised mp to 165.5°-166.5° C. NMR (DMSO-d6): 2.96(6H, s), 4.50(2H, d, J=5.8 Hz), 7.56(1H, s), 8.53(1H, br t, J=5.8 Hz).
Quantity
13 g
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reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
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Quantity
200 mL
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solvent
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0 (± 1) mol
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reactant
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Quantity
15 mL
Type
solvent
Reaction Step Two

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